3-Methoxy-5-methylisoxazole

説明

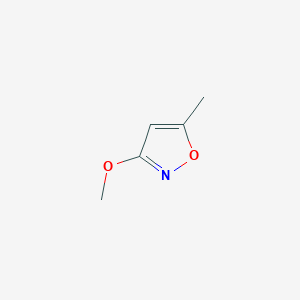

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGZCQYXYLDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472014 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16864-45-2 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy 5 Methylisoxazole and Its Functionalized Derivatives

Comprehensive Analysis of Core Synthetic Pathways to the 3-Methoxy-5-methylisoxazole Skeleton

The construction of the 3,5-disubstituted isoxazole (B147169) core is most commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). thieme-connect.denih.gov This foundational method offers a reliable route to the heterocyclic system.

In a typical procedure for a related compound, 3,5-dimethylisoxazole, pentane-2,4-dione is heated with hydroxylamine hydrochloride. thieme-connect.de The reaction proceeds via the formation of an intermediate oxime, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. thieme-connect.de For the synthesis of this compound, a similar strategy would be employed, starting with a 1,3-dicarbonyl compound bearing the appropriate methoxy (B1213986) and methyl functionalities.

Another powerful and widely utilized strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org This method allows for significant variation in the substituents at the 3- and 5-positions. The nitrile oxide, typically generated in situ from an aldoxime, acts as the 1,3-dipole, which reacts with an alkyne (the dipolarophile) to form the isoxazole ring. nih.gov The regioselectivity of this reaction, which determines whether the 3,5- or 3,4-disubstituted isomer is formed, is a critical aspect of the synthesis design. rsc.org

The table below summarizes common synthetic approaches for the isoxazole core.

| Method | Reactants | General Description | Key Features |

| Cyclocondensation | 1,3-Diketone + Hydroxylamine | Reaction involves the formation of an oxime intermediate followed by cyclization and dehydration. thieme-connect.de | Method of choice for symmetrical diketones to avoid isomeric mixtures. thieme-connect.de |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | A 1,3-dipolar cycloaddition reaction where the nitrile oxide is often generated in situ. nih.govrsc.org | Highly versatile; regioselectivity is a key consideration. rsc.org |

| Multi-component Reaction | Terminal Alkyne, Hydrazine/Hydroxylamine, Carbon Monoxide, Aryl Iodide | A palladium-catalyzed four-component coupling reaction. organic-chemistry.org | Efficiently builds complexity in a single step. |

Elucidation of Regioselective Functionalization Strategies

Once the isoxazole skeleton is formed, its further functionalization is often necessary. Directing new substituents to specific positions on the ring is a significant synthetic challenge, as the isoxazole ring can be labile under certain conditions. nih.gov Organometallic chemistry provides powerful tools for achieving high regioselectivity in these transformations.

The functionalization of the C-4 position of the isoxazole ring is of particular interest. Research has shown that 3,5-disubstituted isoxazoles can be selectively metallated at the C-4 position using strong organolithium bases, such as n-butyllithium. cdnsciencepub.com This reaction generates a 4-lithioisoxazole derivative, a highly reactive intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups. cdnsciencepub.combohrium.com

However, studies on this compound reveal a competitive reaction pathway. When treated with butyllithium (B86547), this compound undergoes both lithiation at the C-4 position of the ring and lateral lithiation at the C-5 methyl group. cdnsciencepub.comcdnsciencepub.com This competition leads to a mixture of products upon subsequent reaction with an electrophile. cdnsciencepub.com In contrast, other isoxazoles, such as 3-phenyl-5-chloroisoxazole, have been shown to react with n-butyllithium to cleanly form the 4-lithio derivative. cdnsciencepub.com

The table below presents the outcomes of the lithiation and subsequent carboxylation for different isoxazoles.

| Isoxazole Derivative | Reagent | Product(s) | Reference |

| 3-Phenyl-5-chloroisoxazole | n-Butyllithium, then CO₂ | 3-Phenyl-5-chloroisoxazole-4-carboxylic acid | cdnsciencepub.com |

| 3-Methoxy-5-phenylisoxazole | n-Butyllithium, then CO₂ | 3-Methoxy-5-phenylisoxazole-4-carboxylic acid | cdnsciencepub.com |

| This compound | n-Butyllithium, then CO₂ | This compound-4-carboxylic acid AND 3-Methoxyisoxazole-5-acetic acid (major) | cdnsciencepub.comcdnsciencepub.com |

| 3,5-Dimethylisoxazole | n-Butyllithium, then CO₂ | 3-Methylisoxazole-5-acetic acid | cdnsciencepub.com |

The regioselectivity of the lithiation reaction is governed by the electronic properties of the substituents on the isoxazole ring. In the case of this compound, the methoxy group at the C-3 position exerts a strong inductive electron-withdrawing effect. cdnsciencepub.com This effect increases the acidity of the proton at the C-4 position, making it the most favorable site for deprotonation by the butyllithium base. cdnsciencepub.com Additionally, the oxygen atom of the methoxy group may coordinate with the lithium atom of the reagent, further directing the deprotonation to the adjacent C-4 position. thieme-connect.de

The competing lateral lithiation at the C-5 methyl group is explained by the inductive effect of the ring oxygen, which acidifies the protons of the adjacent methyl group. cdnsciencepub.com The balance between these two effects determines the product ratio. For this compound, the lateral lithiation to form the C5-lithiomethyl compound is the dominant pathway. cdnsciencepub.com

A common and synthetically useful reaction following C-4 lithiation is carboxylation. This is typically achieved by quenching the 4-lithioisoxazole intermediate with solid carbon dioxide (dry ice). cdnsciencepub.com This reaction serves as definitive proof of the formation of the lithiated species and provides a direct route to isoxazole-4-carboxylic acids. cdnsciencepub.com

For this compound, this reaction yields this compound-4-carboxylic acid from the C-4 lithiated intermediate. cdnsciencepub.com Simultaneously, the major product formed is 3-methoxyisoxazole-5-acetic acid, which results from the carboxylation of the competing C-5 lithiomethyl intermediate. cdnsciencepub.com These isoxazole carboxylic acids are valuable precursors for other derivatives, such as amides and esters, and have been investigated for their potential in pharmaceutical synthesis. cdnsciencepub.com

Post-Lithiation Derivatization Reactions

Halogenation at C-4 Position (e.g., Iodination)

The introduction of a halogen atom, particularly iodine, at the C-4 position of the isoxazole ring is a key transformation, as the resulting 4-haloisoxazoles are versatile intermediates for further functionalization through cross-coupling reactions. nih.gov Traditionally, the halogenation of isoxazoles at the C-4 position required harsh conditions, including high temperatures and strong acids. nih.gov However, milder and more selective methods have been developed.

One effective method for the iodination of 3,5-disubstituted isoxazoles involves the use of N-iodosuccinimide (NIS) in an appropriate solvent. For example, the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with NIS in acetonitrile, with the addition of trifluoroacetic acid, yields the corresponding 4-iodo derivative. google.com Another approach utilizes an I2/NOHSO4 system for the sequential iodination of 3-arylisoxazoles. acs.org The reaction of 3,5-disubstituted isoxazoles with n-butyllithium followed by treatment with iodine also provides the 4-iodo derivatives in good yields. cdnsciencepub.com

Electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl) presents a mild and selective route to 3,5-disubstituted-4-iodoisoxazoles. nih.gov This method avoids the harsh conditions often associated with direct halogenation of the pre-formed isoxazole ring.

Table 1: Reagents for Iodination at C-4 Position of Isoxazoles

| Reagent/System | Substrate Example | Reference |

| N-Iodosuccinimide (NIS) / Acetonitrile / Trifluoroacetic Acid | 5-(diethoxymethyl)-3-methylisoxazole | google.com |

| I2/NOHSO4 | 3-Arylisoxazoles | acs.org |

| n-Butyllithium then Iodine | 3,5-Disubstituted isoxazoles | cdnsciencepub.com |

| Iodine Monochloride (ICl) | Z-2-alkyn-1-one O-methyl oximes | nih.gov |

Alkylation at C-4 Position (e.g., Methylation)

The introduction of alkyl groups at the C-4 position of the isoxazole ring can be achieved through various methods. One common strategy involves the reaction of a 4-lithioisoxazole intermediate with an alkyl halide. For instance, the treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium followed by reaction with methyl iodide yields 3-phenyl-4-methyl-5-chloroisoxazole. cdnsciencepub.com

Another approach involves the Suzuki cross-coupling reaction. A 4-bromo or 4-iodoisoxazole (B1321973) can be coupled with an organoboron reagent, such as methylboronic acid, in the presence of a palladium catalyst to introduce a methyl group at the C-4 position. For example, 5-bromoisoxazole (B1592306) can be converted to the corresponding isoxazole with a methyl substituent at C-5 via a Suzuki coupling. acs.org

Table 2: Methods for C-4 Alkylation of Isoxazoles

| Method | Reagents | Product Example | Reference |

| Lithiation followed by Alkylation | n-Butyllithium, Methyl iodide | 3-Phenyl-4-methyl-5-chloroisoxazole | cdnsciencepub.com |

| Suzuki Cross-Coupling | Methylboronic acid, Palladium catalyst | 5-Methylisoxazole (B1293550) derivative | acs.org |

Introduction of Exocyclic Functional Groups at Specific Positions

The synthesis of isoxazoles with functional groups attached to the ring via a methylene (B1212753) linker is crucial for creating more complex molecular architectures.

Synthesis of 4-(Chloromethyl)-3-methoxy-5-methylisoxazole

The compound 4-(chloromethyl)-3-methoxy-5-methylisoxazole is a key intermediate used in the synthesis of various biologically active molecules. nih.gov Its synthesis typically involves the chloromethylation of a suitable this compound precursor. A general method for the chloromethylation of 5-methylisoxazole involves the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride under anhydrous conditions. For the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole, a mixture of 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene (B1197577) dichloride is treated with hydrogen chloride gas. google.com

Alternative Synthetic Routes and Precursor Chemistry

Beyond the functionalization of a pre-formed isoxazole ring, several alternative synthetic strategies exist that build the heterocyclic core from acyclic precursors.

Synthesis from Δ2-Isoxazolin-5-ols and their Acetates

An unambiguous and convenient route to 3-substituted isoxazoles involves the use of Δ2-isoxazolin-5-ols and their corresponding acetates. cdnsciencepub.com These intermediates are readily prepared via the 1,3-dipolar cycloaddition of nitrile oxides to vinyl acetate (B1210297) or isopropenyl acetate. cdnsciencepub.com The resulting 3-substituted-5-acetoxy-Δ2-isoxazolines can be converted to 3-substituted isoxazoles or 3-substituted-5-methylisoxazoles in high yield upon heating. cdnsciencepub.com

Treatment of the 3-substituted-5-acetoxy-Δ2-isoxazolines with sodium hydroxide (B78521) in methanol, followed by acidification, affords stable Δ2-isoxazolin-5-ols. cdnsciencepub.com These compounds can also be transformed into 3-substituted isoxazoles by heating alone or more efficiently in the presence of thionyl chloride. cdnsciencepub.com

Cycloaddition Reactions Involving Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. wikipedia.orgnih.govwikipedia.org This method allows for the direct formation of the isoxazole ring with a high degree of regioselectivity. The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. nih.govijpcbs.com

Nitrile oxides can be generated in situ from various precursors, such as the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximinoyl chlorides. nih.govorganic-chemistry.org The cycloaddition of nitrile oxides with alkynes is a versatile and widely employed strategy for the synthesis of a diverse range of substituted isoxazoles. ijpcbs.comrsc.org For instance, the reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and subsequently hydroxylamine, provides 3,5-disubstituted isoxazoles in good yields and with high regioselectivity. nih.gov

Table 3: Summary of Alternative Synthetic Routes

| Route | Key Intermediate(s) | Key Transformation | Product Type | Reference |

| From Δ2-Isoxazolin-5-ols/Acetates | 3-Substituted-5-acetoxy-Δ2-isoxazolines | Heating or treatment with thionyl chloride | 3-Substituted isoxazoles | cdnsciencepub.com |

| Nitrile Oxide Cycloaddition | Nitrile oxide, Alkyne | 1,3-Dipolar cycloaddition | Substituted isoxazoles | wikipedia.orgnih.govwikipedia.org |

Multi-Component Reactions for Isoxazole Ring Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. scielo.br This approach is particularly valuable in heterocyclic chemistry, offering a convergent and rapid route to diverse scaffolds, including the isoxazole ring system. mdpi.com The inherent advantages of MCRs, such as operational simplicity, reduction of waste, and the ability to construct large compound libraries, have made them a cornerstone of modern organic and medicinal chemistry. scielo.brmdpi.com

A prevalent and widely studied MCR for the formation of the isoxazole core involves the three-component cyclocondensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. niscpr.res.inclockss.orgoiccpress.com This method provides a direct pathway to highly functionalized 4-arylidene-3-substituted-isoxazol-5(4H)-ones, which are versatile precursors for a variety of isoxazole derivatives. The choice of the β-ketoester is crucial as it dictates the substituent at the C3 position of the resulting isoxazole. For instance, the use of ethyl acetoacetate (B1235776) or methyl acetoacetate installs a methyl group at the C3 position. semnan.ac.irtandfonline.com

The reaction mechanism is believed to proceed first through the formation of an oxime intermediate between the β-ketoester and hydroxylamine. clockss.org This is followed by a Knoevenagel-type condensation with the aldehyde component to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. researchgate.net A variety of catalysts have been employed to facilitate this transformation, reflecting a significant focus on green chemistry principles. These include organocatalysts like 2-aminopyridine, sodium malonate, guanidine (B92328) hydrochloride, and pyruvic acid, often used in aqueous media to enhance the environmental friendliness of the synthesis. niscpr.res.inclockss.orgtandfonline.comias.ac.in Innovations have also seen the use of natural catalysts, such as fruit juices, and energy sources like sunlight and ultrasound to promote the reaction. semnan.ac.irresearchgate.nettandfonline.com

The versatility of this MCR allows for the synthesis of a broad spectrum of functionalized isoxazoles by simply varying the starting components. While the direct synthesis of this compound via this specific MCR is not prominently documented, the methodology provides a clear blueprint for accessing diverse 3-substituted isoxazoles. The following table summarizes representative findings for the synthesis of 3-methylisoxazole (B1582632) derivatives, which serve as close structural analogs and key synthetic intermediates.

Table 1: Examples of Three-Component Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones

Another significant MCR strategy for isoxazole synthesis involves the reaction of an aldehyde, hydroxylamine hydrochloride, and malononitrile. d-nb.infonih.gov This approach, often conducted in green solvents like glycerol, yields highly functionalized 5-amino-isoxazole-4-carbonitriles in good yields (70-94%). d-nb.infonih.govnih.gov The presence of the amino and cyano groups provides valuable handles for further synthetic transformations, allowing for the creation of a diverse library of isoxazole-based compounds.

Furthermore, isocyanide-based multicomponent reactions, such as the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, have been explored using pre-formed amino-isoxazoles as one of the components. beilstein-journals.orgnih.govnih.gov For example, 3-amino-5-methylisoxazole (B124983) can act as the primary amine component in a four-component Ugi reaction with an aldehyde, an isocyanide, and a carboxylic acid. beilstein-journals.orgnih.gov This highlights the utility of functionalized isoxazoles, derived from initial ring-forming reactions, as building blocks in subsequent MCRs to rapidly construct highly complex and diverse molecular structures. The reactivity, however, is highly dependent on the specific isomer used; the positional isomer 5-amino-3-methylisoxazole (B44965) shows distinct reactivity compared to 3-amino-5-methylisoxazole in MCRs.

Explorations of Chemical Reactivity and Reaction Mechanisms of 3 Methoxy 5 Methylisoxazole

Investigation of Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring

Electrophilic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the heterocyclic system. However, the presence of activating groups and the use of strong organometallic bases can facilitate such reactions, most notably at the C4 position, which is the only unsubstituted carbon on the ring of 3-methoxy-5-methylisoxazole.

Detailed research has shown that the reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), is a key method for functionalizing the molecule. This reaction, known as lithiation or metalation, involves the deprotonation of the most acidic proton. In the case of this compound, two primary sites of deprotonation are in competition: the C4-hydrogen on the isoxazole ring and the hydrogens on the C5-methyl group. cdnsciencepub.comcdnsciencepub.com

Studies by Bowden and co-workers, and later discussed by Micetich, have demonstrated that the treatment of this compound with n-BuLi results in a mixture of two lithiated intermediates. cdnsciencepub.comcdnsciencepub.com Subsequent quenching of this mixture with an electrophile, such as carbon dioxide (CO₂), yields two main products: this compound-4-carboxylic acid (from ring metalation) and 3-methoxyisoxazole-5-acetic acid (from side-chain metalation). cdnsciencepub.com The formation of the 4-lithio species is a direct consequence of electrophilic substitution at the C4 position. cdnsciencepub.com

The observed reactivity is attributed to the electronic effects of the substituents. The strong inductive effect of the ring oxygen atom makes the C4 proton relatively acidic. cdnsciencepub.com This effect is further enhanced by the electron-donating 3-methoxy group, which can stabilize a positive charge buildup during the electrophilic attack that the deprotonation formally represents. cdnsciencepub.com However, the ring oxygen's inductive effect also acidifies the protons of the adjacent C5-methyl group, leading to the competitive side-chain metalation. cdnsciencepub.com This dual reactivity highlights the nuanced electronic control within the molecule.

Table 1: Products of Lithiation-Carboxylation of this compound This table is generated based on findings reported in the literature. cdnsciencepub.com

| Starting Material | Reagents | Product from Ring Metalation (Electrophilic Substitution) | Product from Side-Chain Metalation |

| This compound | 1. n-BuLi 2. CO₂ | This compound-4-carboxylic acid | 3-Methoxyisoxazole-5-acetic acid |

This lithiation-electrophilic quench strategy is a powerful tool for introducing a variety of substituents at the C4 position, which would be inaccessible through classical electrophilic aromatic substitution methods that typically require harsh conditions and yield poor results with isoxazoles.

Studies on Nucleophilic Displacement and Addition Reactions

The reactivity of this compound towards nucleophiles is complex, involving potential reactions at the substituent groups or the isoxazole ring itself, which can lead to ring cleavage.

The electron-donating nature of the methoxy (B1213986) group at the 3-position increases the electron density of the isoxazole ring. This electronic enrichment generally makes the ring less susceptible to nucleophilic attack compared to isoxazoles bearing electron-withdrawing groups. However, it can enhance the reactivity of leaving groups at other positions. For instance, in related 3-methoxyisoxazole systems, this electron donation can facilitate nucleophilic substitution at the C5 position.

A significant reaction pathway involves the isoxazole ring acting as an electrophile, leading to ring-opening. Quantum-chemical calculations on the reaction of 5-methoxy-substituted isoxazoles with carbenes (a type of nucleophilic species) show that the attack on the isoxazole nitrogen can lead to the formation of a transient isoxazolium N-ylide. beilstein-journals.org This intermediate can then undergo ring cleavage to form a thermodynamically more stable 1-oxa-5-azahexa-1,3,5-triene. beilstein-journals.org This transformation represents a nucleophilic attack that results in the destruction of the heterocyclic core.

Conversely, the presence of the electron-donating methoxy group can also stabilize the isoxazole ring against certain types of nucleophile-induced rearrangements. Isoxazoles with such groups exhibit greater resistance to ring-opening during Boulton–Katritzky rearrangements compared to analogs with electron-withdrawing substituents.

Furthermore, the lithiated species generated via deprotonation of the C5-methyl group, namely 3-methoxy-5-lithiomethylisoxazole, is a potent nucleophile itself. As demonstrated in its reaction with carbon dioxide, this nucleophile readily adds to electrophiles to form new carbon-carbon bonds, a cornerstone of its synthetic utility. cdnsciencepub.comcdnsciencepub.com

Mechanistic Studies through Kinetic and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in the reviewed literature. However, analysis of related isoxazole systems provides a framework for understanding the mechanistic principles that govern its reactions.

Kinetic studies are crucial for elucidating reaction mechanisms, such as determining the rate-limiting step and the order of a reaction with respect to each reactant. For example, in the electrochemical synthesis of other 3,5-disubstituted isoxazoles, kinetic studies have shown first-order dependence on the concentrations of certain reactants while having zero-order dependence on others, indicating which species are involved in the slowest, rate-determining step of the transformation. nih.govrsc.orgrsc.org Such analyses, often employing techniques like cyclic voltammetry, can provide evidence for proposed intermediates, such as radical species. nih.govrsc.orgrsc.orgresearchgate.net

Table 2: Calculated Relative Free Energies for the Reaction of a 5-Methoxyisoxazole (B1645809) Derivative This data is based on quantum-chemical calculations for a model reaction involving a 5-methoxyisoxazole derivative and provides insight into the thermodynamic landscape. beilstein-journals.org

| Species | Relative Free Energy (kcal/mol) | Stability |

| 2H-1,3-Oxazine (Cyclized Product) | 0.0 | Reference |

| 1-Oxa-5-azahexa-1,3,5-triene (Ring-Opened Product) | -5.0 | More Stable |

The thermal stability of the isoxazole ring itself is a key thermodynamic parameter. Studies on the thermal decomposition of isoxazolines (the reduced form of isoxazoles) show that they can cleave into smaller fragments, with the stability being dependent on the substitution pattern. researchgate.net While this compound is a stable compound under normal conditions, its thermodynamic properties would dictate its behavior at elevated temperatures or under high-energy conditions.

Computational Chemistry and Quantum Mechanical Modeling of Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and electronic structure of heterocyclic compounds like this compound. These methods allow for the calculation of molecular geometries, electronic properties, and reaction pathways that may be difficult to study experimentally.

DFT calculations have been used to model the frontier molecular orbitals (HOMO and LUMO) of isoxazole derivatives. The energies and distributions of these orbitals help predict sites of electrophilic and nucleophilic attack. For instance, the electron-donating character of the 3-methoxy group, which influences the reactivity discussed in previous sections, can be quantified and visualized through computational models. The methoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack, and alters the electrostatic potential surface.

Mechanistic pathways can be mapped by calculating the energies of reactants, transition states, and products. This has been applied to the ring-opening of 5-methoxy-substituted isoxazoles, where DFT calculations elucidated the multi-step mechanism involving an N-ylide intermediate and confirmed the thermodynamic preference for the ring-opened product over the cyclized alternative. beilstein-journals.org These calculations provide a level of detail about the reaction coordinate that is often inaccessible through experimental means alone. beilstein-journals.org

Furthermore, computational methods are used to predict spectroscopic properties, such as NMR chemical shifts. By comparing calculated values with experimental data, the proposed structures of reaction products can be confirmed. researchgate.net For example, DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can accurately predict the ¹H and ¹³C NMR spectra for complex isoxazole derivatives, aiding in their characterization. researchgate.net This synergy between computational and experimental work is crucial for building a comprehensive understanding of the chemical behavior of this compound.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

3-Methoxy-5-methylisoxazole is a valuable scaffold for creating a variety of other heterocyclic compounds. Its core structure can be modified and elaborated upon to generate libraries of new molecules with potential biological activity.

The this compound framework serves as a direct precursor to corresponding carboxylic acid derivatives. A key example is this compound-4-carboxylic acid, a compound that demonstrates the potential for functionalization at the C4 position of the isoxazole (B147169) ring. nih.govpsu.edu The synthesis of such compounds can be achieved through various established organic reactions. While specific routes for the direct conversion of this compound can be inferred, related syntheses provide a clear blueprint. For instance, the synthesis of isoxazole-4-carboxylic acids can be accomplished through the reaction of hydroxylamine (B1172632) with β-keto esters followed by hydrolysis, or through domino isomerization reactions. google.comresearchgate.net Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been reported as a novel method for producing isoxazole-4-carboxylic esters in good yields. researchgate.net These carboxylic acid derivatives are themselves important intermediates, acting as building blocks for more complex molecules, including amides and esters with potential pharmacological relevance.

The utility of this compound as a building block is evident in the synthesis of various functionalized isoxazole systems. The core scaffold can be modified with different chemical groups to tune its properties and reactivity. For example, the introduction of a chloromethyl group at the 4-position yields 4-(Chloromethyl)-3-methoxy-5-methylisoxazole. uomus.edu.iq This derivative is particularly useful as the chloromethyl group is a reactive handle for further chemical modifications, allowing for the attachment of other molecular fragments. uomus.edu.iq Similarly, other substituted versions like 4-Butyl-3-methoxy-5-methylisoxazole have been synthesized, showcasing the versatility of the core structure. wipo.int

The broader family of substituted isoxazoles demonstrates this principle extensively. The closely related 3-amino-5-methylisoxazole (B124983) is a starting material for constructing complex, fused heterocyclic systems such as 6-methyl-3-(4-nitrophenyl)imidazo[1,2-b]isoxazole, which can be further transformed into other elaborate molecules. hud.ac.uk This highlights how the isoxazole ring acts as a foundational element for building intricate, multi-ring structures. hud.ac.uk

Table 1: Examples of Functionalized Isoxazole Systems

| Base Compound/Core | Derivative | Functional Group | Significance of Functionalization |

| This compound | This compound-4-carboxylic acid | Carboxylic Acid (-COOH) | A key intermediate for creating amides and esters. nih.govpsu.edu |

| This compound | 4-(Chloromethyl)-3-methoxy-5-methylisoxazole | Chloromethyl (-CH₂Cl) | Provides a reactive site for further synthetic modifications. uomus.edu.iq |

| 3-amino-5-methylisoxazole | 6-methyl-3-(4-nitrophenyl)imidazo[1,2-b]isoxazole | Fused Imidazole Ring | Demonstrates the use of the isoxazole core to build complex, fused heterocyclic systems. hud.ac.uk |

| 3-Methoxy Acetophenone | Various Substituted Isoxazoles | Aryl groups | Synthesized from chalcone (B49325) precursors, leading to a diverse range of functionalized isoxazoles. biorxiv.org |

Synthesis of Substituted Isoxazole Carboxylic Acids

Precursor for the Synthesis of Advanced Organic Molecules

Beyond simple functionalization, this compound and its close analogues serve as crucial intermediates in the synthesis of high-value, advanced organic molecules, most notably in the pharmaceutical field.

The isoxazole motif is a cornerstone of a class of semi-synthetic antibiotics known as isoxazolyl penicillins, which include important drugs like Oxacillin, Cloxacillin, and Dicloxacillin. google.com These antibiotics are prized for their stability against the β-lactamase enzymes produced by some bacteria. psu.eduuomus.edu.iq The general synthesis of these molecules involves the acylation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin, with a substituted isoxazole-4-carbonyl chloride. google.comgoogle.comchemicalbook.com

Specifically, derivatives such as 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5-Methyl-3-phenylisoxazole-4-carbonyl chloride are reacted with 6-APA to form the final antibiotic. google.comtcichemicals.comphiladelphia.edu.jo The isoxazole side chain, which is structurally analogous to a functionalized 3-substituted-5-methylisoxazole core, acts as a steric shield, protecting the vital β-lactam ring from enzymatic degradation. uomus.edu.iq Therefore, isoxazole derivatives of the same class as this compound are critical precursors for these life-saving medicines.

Development of Novel Synthetic Pathways Utilizing the Isoxazole Core

Modern organic synthesis continuously seeks more efficient, environmentally friendly, and novel routes to valuable molecules. The isoxazole core, including that of this compound, is central to many of these developing pathways.

One of the most fundamental methods for forming the isoxazole ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.net Recent advancements focus on making these reactions more efficient and sustainable, for example, through the use of microwave irradiation to accelerate the synthesis of 3,5-disubstituted isoxazoles. researchgate.net

Furthermore, novel pathways have been developed that use a pre-formed isoxazole ring as the starting point for complex transformations. As mentioned, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles represents an innovative route to isoxazole-4-carboxylic esters and, under different conditions, can lead to oxazole-4-carboxylates. researchgate.net Another innovative approach involves the trimolecular condensation of thiourea (B124793) derivatives (prepared from 3-amino-5-methylisoxazole) with formaldehyde (B43269) and methylamine (B109427) to construct novel 1,3,5-triazinane-2-thiones, demonstrating a sophisticated use of the isoxazole core in a multi-component reaction. hud.ac.uk The development of such pathways underscores the enduring importance of the isoxazole scaffold in pioneering new areas of chemical synthesis.

Analytical and Spectroscopic Characterization Techniques in Research on 3 Methoxy 5 Methylisoxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For isoxazole (B147169) derivatives, ¹H NMR is used to identify the chemical shifts and coupling constants of protons, including those on the heterocyclic ring and its substituents. The methoxy (B1213986) group (-OCH₃) on a 3-methoxyisoxazole derivative typically appears as a sharp singlet in the ¹H NMR spectrum, with a chemical shift generally observed between δ 3.8 and 4.0 ppm. The methyl group (-CH₃) at the 5-position would also produce a singlet, while the proton at the 4-position of the isoxazole ring would appear as a singlet as well, its exact position influenced by the electronic effects of the adjacent substituents.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For 3-methoxyisoxazole derivatives, the carbon of the methoxy group is typically found in the δ 50–55 ppm region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Isoxazole Analogs This table presents data from compounds structurally similar to 3-Methoxy-5-methylisoxazole to illustrate typical NMR values.

| Compound | Nucleus | Group | Chemical Shift (ppm) | Solvent |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate cdnsciencepub.com | ¹H | -OCH₃ | 4.05 (s, 3H) | CDCl₃ |

| ¹³C | -OCH₃ | 57.5 | CDCl₃ | |

| ¹³C | C3 (ring) | 164.5 | CDCl₃ | |

| ¹³C | C4 (ring) | 125.6 | CDCl₃ | |

| ¹³C | C5 (ring) | 138.4 | CDCl₃ | |

| 5-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol jocpr.com | ¹H | C4'-H (ring) | 6.07 (s, 1H) | CDCl₃ |

| ¹H | C5'-CH₃ | 2.73 (s, 3H) | CDCl₃ | |

| ¹³C | C3' (ring) | 167.4 | CDCl₃ | |

| ¹³C | C4' (ring) | 96.4 | CDCl₃ | |

| ¹³C | C5' (ring) | 164.1 | CDCl₃ | |

| ¹³C | C5'-CH₃ | 12.7 | CDCl₃ |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. The molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₅H₇NO₂), the exact monoisotopic mass is 113.0477 Da. HRMS analysis would aim to detect an ion with an m/z value matching this calculated mass to within a few parts per million (ppm), thus confirming the molecular formula.

In addition to molecular identification, mass spectrometry provides structural information through the analysis of fragmentation patterns. Collision-Induced Dissociation (CID) is an MS/MS technique where the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide clues about the molecule's structure. For isoxazole derivatives, fragmentation often involves cleavage of the ring or loss of substituents. The stability of the isoxazole ring, which can be enhanced by electron-donating groups like a methoxy group, influences these fragmentation pathways.

While specific fragmentation data for this compound is not detailed in the searched literature, analysis of related compounds provides insight. For example, the mass spectrum of a Schiff base derived from 3-amino-5-methylisoxazole (B124983) showed a molecular ion peak (M⁺) at m/z 232, with key fragments observed at m/z 43, corresponding to the acetyl group [CH₃CO]⁺, a common fragment from isoxazole ring cleavage. jocpr.com

Table 2: Predicted and Observed Mass Spectrometry Data for Isoxazole Derivatives

| Compound | Formula | Calculated Exact Mass (Da) | Technique | Observed Ion (m/z) | Notes |

| This compound | C₅H₇NO₂ | 113.0477 | HRMS (Predicted) | [M+H]⁺ ≈ 114.0550 | Confirmation of elemental composition. |

| 5-Amino-3-methylisoxazole (B44965) | C₄H₆N₂O | 98.0480 | MS | M⁺• ≈ 98 | The molecular ion peak aligns with the calculated weight. |

| 5-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol jocpr.com | C₁₂H₁₂N₂O₃ | 232.0848 | MS | M⁺• = 232 | Fragments observed at 215, 187, 150, 134, 119, 91, 65, 43. |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule.

For this compound, key vibrational modes would include:

C-H stretching from the methyl and methoxy groups, typically in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching from the isoxazole ring, expected in the 1500-1650 cm⁻¹ region.

C-O-C stretching from the methoxy group, which would show strong bands in both the asymmetric (around 1250 cm⁻¹) and symmetric (around 1050 cm⁻¹) stretching regions.

Ring breathing and deformation modes at lower wavenumbers, which are characteristic of the isoxazole heterocycle.

Experimental IR spectra of related compounds support these assignments. For instance, a Schiff base containing a 3-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol structure displayed characteristic bands at 1602 cm⁻¹ (C=N) and 1256 cm⁻¹ (C-O). tsijournals.com Studies on other isoxazole derivatives have used both experimental and computational (DFT) methods to assign vibrational frequencies in detail. lookchem.com

Table 3: Characteristic Infrared Absorption Frequencies for Isoxazole Analogs

| Compound | Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| 3-methoxy-2-{[(5'-methyl-3'-isoxazolyl)imino]methyl}phenol tsijournals.com | C=N (imine & ring) | Stretching | 1602 |

| C-O (methoxy) | Stretching | 1256 | |

| 3-o-chlorophenylisoxazol-5-one cdnsciencepub.com | C=O (ring) | Stretching | 1800 |

| C=C / C=N (ring) | Stretching | 1580, 1560 | |

| General Isoxazole Derivatives | C=O | Stretching | ~1700 |

| N-H | Bending | ~1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the positions of all atoms in the crystal's unit cell, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound was found in the searched literature. However, the crystal structures of closely related isoxazole derivatives have been determined, providing valuable insight into the expected geometry. For example, the analysis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate revealed that the molecule is almost perfectly planar, a conformation stabilized by an intramolecular hydrogen bond. cdnsciencepub.comtcichemicals.com This planarity is a common feature of the aromatic isoxazole ring system.

A crystallographic study of this compound would confirm the planarity of the isoxazole ring and determine the precise bond lengths and angles, such as the C-O and N-O bonds within the ring and the C-O bond of the methoxy substituent. It would also reveal how the molecules pack together in the solid state, identifying any significant intermolecular forces like C-H···O or C-H···N interactions.

Table 4: Crystallographic Data for an Isoxazole Analog This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate cdnsciencepub.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.1343(3) Å |

| b = 13.9219(5) Å | |

| c = 7.3788(3) Å | |

| α = 90° | |

| β = 107.592(2)° | |

| γ = 90° | |

| Volume | 797.11(5) ų |

| Z (Molecules per unit cell) | 4 |

| Key Structural Feature | The molecule is nearly planar (r.m.s. deviation = 0.029 Å). |

Future Prospects and Emerging Trends in 3 Methoxy 5 Methylisoxazole Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic methods for heterocyclic compounds. researchgate.net This green strategy emphasizes the reduction of hazardous substances through high atom economy, the use of safer solvents, decreased energy consumption, and the design of molecules that degrade into non-toxic products. nih.gov For the synthesis of isoxazoles, including derivatives like 3-methoxy-5-methylisoxazole, several innovative and sustainable approaches are gaining prominence.

Microwave-assisted synthesis represents a significant advancement over traditional heating methods. nih.gov The use of microwave irradiation can dramatically increase reaction rates, leading to higher selectivity and improved product yields in shorter timeframes. researchgate.net This technique is particularly effective for producing isoxazole (B147169) derivatives from chalcones or via multicomponent reactions, often under solvent-free conditions, which further enhances its green credentials by simplifying purification and reducing waste. researchgate.netnih.gov

Another key area of innovation is the use of eco-friendly solvents, with water being the most desirable. jetir.org The development of water-based synthetic protocols, often coupled with recyclable catalysts, is a major goal. Research has demonstrated the successful synthesis of 3-substituted-4-arylmethylene-isoxazole-5-ones in aqueous media using various green catalysts. jetir.org These methods are advantageous due to their operational simplicity, mild reaction conditions, and the avoidance of volatile organic solvents. researchgate.net

The exploration of novel, reusable, and non-toxic catalysts is also a critical trend. Catalysts such as gluconic acid, boric acid, and sodium tetraborate (B1243019) have been effectively used in aqueous media for one-pot, three-component syntheses of isoxazol-5-one derivatives. jetir.org These catalysts are often inexpensive, readily available, and can be recycled multiple times without a significant loss of performance. nih.gov The move away from metal catalysts, where possible, is also a key objective in green isoxazole synthesis. rsc.org

Table 1: Comparison of Green Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Catalyst Examples | Solvent | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Catalyst-free, KBr, NaOAc | Solvent-free or Aqueous | Rapid reaction times, high yields, increased selectivity. researchgate.netnih.gov |

| Aqueous Media Synthesis | Sodium Tetraborate, Boric Acid | Water | Environmentally benign, mild conditions, simplified workup. jetir.org |

| Reusable Catalysis | Gluconic Acid, WEOFPA/Glycerol | Water, Glycerol | Catalyst can be recovered and reused, cost-effective, sustainable. jetir.orgnih.gov |

| Metal-Free Cycloaddition | TEMPO | Water | Avoids toxic metal catalysts, high yields in open-air conditions. rsc.org |

Development of Novel Derivatization and Functionalization Strategies

To broaden the synthetic utility of this compound, researchers are actively developing new methods to selectively modify its structure. These strategies move beyond classical approaches to introduce functional groups at various positions on the isoxazole ring, often with high precision. nih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application to the isoxazole core is a significant area of research. researchgate.net Transition metal catalysis, particularly with rhodium(III), has enabled the carboxylate-directed C-H activation of isoxazoles, allowing for the introduction of alkenyl and acyl groups. researchgate.net This approach avoids the need for pre-functionalized starting materials, making the synthetic process more efficient and atom-economical. The generation of 4-isoxazolyl anion species is another advanced strategy that facilitates the introduction of various electrophiles at the C4 position. researchgate.net

Ring-opening and ring-closing cascade reactions provide a pathway to transform the isoxazole scaffold into other valuable heterocyclic systems. researchgate.net By strategically placing substituents on the isoxazole moiety, it can serve as a precursor to functionalized pyrroles and isoquinolines under mild conditions. researchgate.net Furthermore, isoxazoles have been established as effective N,O-bifunctional reagents for alkynes, leading to the synthesis of diverse N-heterocycles through metal carbene intermediates. rsc.org

The synthesis of specifically substituted precursors, such as 4-(chloromethyl)-3-methoxy-5-methylisoxazole, creates valuable intermediates for further derivatization. cymitquimica.com The reactive chloromethyl group serves as a handle for introducing a wide array of nucleophiles, enabling the construction of more complex molecular architectures. cymitquimica.com Similarly, the derivatization of other functional groups attached to the isoxazole core, such as the amino group in 5-amino-3-methyl-isoxazole-4-carboxylic acid, opens up avenues for creating novel peptidomimetics and other bioactive compounds. nih.gov

Table 2: Emerging Functionalization Strategies for the Isoxazole Ring

| Strategy | Catalyst/Reagent | Target Position/Group | Outcome |

|---|---|---|---|

| C-H Activation | Rhodium(III) catalysts | C-H bonds (ortho-directing) | Alkenylation, Acylation. researchgate.net |

| Anion Generation | iPrMgCl·LiCl (Turbo Grignard) | C4 position | Introduction of various electrophiles. researchgate.net |

| Ring-Opening/Closing Cascade | Strategic substituents | Isoxazole ring | Synthesis of pyrroles, isoquinolines. researchgate.net |

| Alkyne Amination | Transition metal catalysts | Isoxazole as N,O-reagent | Divergent synthesis of N-heterocycles. rsc.org |

| Intermediate Modification | 4-(chloromethyl) derivative | Chloromethyl group | Nucleophilic substitution to build complexity. cymitquimica.com |

Expansion of Applications in Diverse Fields of Organic Synthesis

The isoxazole ring system, including this compound, is recognized not just as a pharmacophore but also as a versatile intermediate or synthon in organic synthesis. researchgate.netsciensage.info An emerging trend is the use of isoxazole derivatives as building blocks for constructing more complex molecular frameworks that may or may not retain the isoxazole ring in the final product.

One of the most powerful applications is the use of the isoxazole ring as a "masked" functional group. For instance, the dianion of 3-hydroxy-5-methylisoxazole has been employed as a convenient β-oxo amide synthon, which was a key step in the total synthesis of muscimol. acs.org This demonstrates how the isoxazole can be used to construct a specific structural motif and then be transformed or removed.

Isoxazoles also serve as efficient precursors for other heterocyclic systems. As mentioned, ring-opening/ring-closing cascade mechanisms can convert isoxazoles into highly functionalized pyrroles and isoquinolines. researchgate.net More recently, isoxazoles have been explored as potent alkyne amination reagents. rsc.org In these transition metal-catalyzed reactions, the isoxazole acts as a source of nitrogen to transform various alkynes into valuable N-containing molecules, highlighting its role in divergent heterocycle synthesis. rsc.org The use of 3-amino-5-methylisoxazole (B124983) to build larger, fused heterocyclic systems like benzo[f] nih.govscribd.comoxazepin-3(2H)-one further illustrates its utility as a foundational building block. bohrium.com

Theoretical and Computational Advances in Understanding Isoxazole Chemistry

Concurrent with experimental advances, theoretical and computational chemistry is playing an increasingly vital role in elucidating the fundamental properties of isoxazoles. researchgate.net These in silico methods provide deep insights into reaction mechanisms, structural stability, and electronic properties, which can guide the design of new experiments and molecules.

Density Functional Theory (DFT) is a particularly powerful tool used to study isoxazole chemistry. acs.orgresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and dipole moments, with results often showing good agreement with experimental data. acs.org These calculations are crucial for understanding the stability of different conformers and tautomers of isoxazole derivatives. researchgate.netresearchgate.net

A key application of computational chemistry is the investigation of reaction pathways and regioselectivity. For example, DFT studies have been used to determine the most likely unimolecular decomposition channels of isoxazole and to explain the regioselectivity observed in cycloaddition reactions for the synthesis of new isoxazole hybrids. acs.orgnih.gov By calculating the energies of transition states and intermediates, researchers can rationalize experimental outcomes and predict the feasibility of new reactions.

Furthermore, computational methods are used to explore the electronic characteristics of isoxazoles. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the reactivity and electronic properties of these compounds. bohrium.comnih.gov The calculation of the HOMO-LUMO energy gap provides insights into the molecule's stability and potential bioactivity. researchgate.netajchem-b.com Molecular Electrostatic Potential (MEP) maps are also generated to identify nucleophilic and electrophilic sites within a molecule, predicting how it will interact with other reagents or biological targets. bohrium.comresearchgate.net

Table 3: Applications of Computational Chemistry in Isoxazole Research

| Computational Method | Objective | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Structural Optimization | Predicts stable conformers, bond lengths, and angles. acs.orgresearchgate.net |

| DFT/TD-DFT | Reaction Mechanism Studies | Elucidates reaction pathways and transition state energies. acs.orgnih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties | Determines HOMO-LUMO energy gap, reactivity, and stability. bohrium.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.comresearchgate.net |

| Natural Bonding Orbital (NBO) Analysis | Bonding and Stability | Analyzes hyperconjugative interactions and charge delocalization. researchgate.net |

Q & A

Basic: What are the most reliable synthetic routes for 3-Methoxy-5-methylisoxazole, and how are they optimized?

The compound is typically synthesized via cycloaddition reactions. A validated method involves hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, yielding isoxazole derivatives with high regioselectivity . Optimization includes controlling reaction temperature (e.g., 80°C in toluene) and stoichiometric ratios of precursors. For example, using 1.2 equivalents of nitrile oxide relative to alkyne minimizes side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Advanced: How can solvent and promoter selection influence competing reaction pathways during isoxazole synthesis?

Solvent polarity and promoter choice dictate reaction outcomes. Polar aprotic solvents (e.g., DMF) favor 2-imidazoline formation, while non-polar solvents (e.g., toluene) promote 5-methoxyoxazole derivatives like this compound. Catalytic iodine(III) reagents (e.g., PhI(OAc)₂) enhance cycloaddition efficiency by stabilizing transition states . For mechanistic studies, kinetic monitoring via in situ IR or LC-MS is recommended to track intermediate formation .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- HRMS (EI, 70 eV) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 139.0633) and compare with theoretical values .

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.4 ppm) on the isoxazole ring. Use DMSO-d₆ or CDCl₃ as solvents for optimal resolution .

- Elemental Analysis : Cross-check experimental vs. calculated C/H/N ratios (e.g., C 58.82%, H 5.88%, N 8.82%) to assess purity .

Advanced: How should researchers resolve discrepancies between experimental and calculated analytical data?

Discrepancies in elemental analysis (e.g., C 73.00% experimental vs. 73.20% calculated) may arise from incomplete purification or hygroscopicity. Remedies include:

- Re-crystallization from ethanol/water mixtures.

- Drying under vacuum (40°C, 24 hours) to remove residual solvents.

- Validating results with orthogonal methods (e.g., combustion analysis paired with X-ray crystallography) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store this compound in amber glass vials under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, light, and oxidizing agents. For short-term use, desiccators with silica gel are acceptable .

Advanced: How can researchers design bioactivity assays for isoxazole derivatives targeting kinases like MAPK?

- In vitro assays : Use recombinant MAPK enzymes (e.g., p38α) with ATP-competitive assays (e.g., ADP-Glo™).

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogen at C-5) to enhance binding affinity.

- Docking studies : Compare derivative binding poses (e.g., via AutoDock Vina) with co-crystal structures of MAPK-inhibitor complexes .

Advanced: What strategies are effective for synthesizing this compound analogs with improved pharmacological properties?

- Ring functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) via nitration to modulate electron density.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenyl) at C-4 position.

- Prodrug design : Esterify the methoxy group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How can reaction mechanisms for isoxazole cycloaddition be probed experimentally?

- Isotopic labeling : Use ¹⁵N-labeled nitrile oxides to track nitrogen incorporation into the isoxazole ring.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P95 respirator if airborne particles are present).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address low yields in multistep syntheses of isoxazole derivatives?

- Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., Claisen condensation).

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via Taguchi or response surface methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。